2-[2-[2-(4-Chloro-3-methylphenoxy)ethylthio]-1-benzimidazolyl]acetic acid
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Overview
Description
2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID is a complex organic compound that features a benzodiazole ring, a phenoxy group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 4-chloro-3-methylphenol reacts with an appropriate electrophile.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the phenoxy derivative with a thiol compound under basic conditions.
Acetic Acid Substitution: Finally, the acetic acid moiety is introduced through an esterification reaction followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzodiazole ring, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced benzodiazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring and phenoxy group may facilitate binding to these targets, while the sulfanyl linkage could play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acetic acid.
2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)BUTYRIC ACID: Similar structure but with a butyric acid moiety.
Uniqueness
The unique combination of the benzodiazole ring, phenoxy group, and sulfanyl linkage in 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETIC ACID provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17ClN2O3S |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-10-13(6-7-14(12)19)24-8-9-25-18-20-15-4-2-3-5-16(15)21(18)11-17(22)23/h2-7,10H,8-9,11H2,1H3,(H,22,23) |
InChI Key |
FGSWMMRHNQEBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O)Cl |
Origin of Product |
United States |
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